Amino-PEG9-t-butyl ester

概要

説明

Amino-PEG9-t-butyl ester is a versatile chemical compound with the molecular formula C25H51NO11 and a molecular weight of 541.67 g/mol . It consists of a polyethylene glycol (PEG) chain with nine ethylene glycol units, an amino group, and a t-butyl ester-protected carboxyl group. This compound is primarily used in pharmaceutical research and development due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

Amino-PEG9-t-butyl ester can be synthesized through the reaction of amino-PEG9 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The t-butyl ester group serves as a protecting group for the carboxyl group, which can be deprotected under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Amino-PEG9-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.

Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and aldehydes.

Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA) in dichloromethane, are employed to remove the t-butyl ester group.

Major Products

The major products formed from these reactions include amide or imine derivatives when the amino group reacts with carboxylic acids or aldehydes, respectively . Deprotection of the t-butyl ester group yields the free carboxyl group .

科学的研究の応用

Amino-PEG9-t-butyl ester has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of Amino-PEG9-t-butyl ester involves its ability to form stable linkages with other molecules through its amino and carboxyl groups. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems . The amino group can react with carboxylic acids and activated esters to form amide bonds, while the t-butyl ester group can be deprotected to yield the free carboxyl group for further reactions .

類似化合物との比較

Similar Compounds

Amino-PEG6-t-butyl ester: Similar to Amino-PEG9-t-butyl ester but with a shorter PEG chain, resulting in different solubility and biocompatibility properties.

Amino-PEG12-t-butyl ester: Contains a longer PEG chain, which may enhance solubility and reduce immunogenicity compared to this compound.

Uniqueness

This compound is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it a valuable tool in pharmaceutical research and development for the synthesis of bioconjugates and drug delivery systems .

生物活性

Amino-PEG9-t-butyl ester (CAS 1818294-44-8) is a synthetic compound that combines a polyethylene glycol (PEG) chain with an amino group and a t-butyl protected carboxylic acid. This unique structure endows the compound with significant biological activity, particularly in drug delivery and biochemical applications. The following sections detail its properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of:

- PEG Chain : Comprising nine repeating units, which enhances solubility and biocompatibility.

- Amino Group (NH2) : A highly reactive site for forming stable covalent bonds with various biomolecules.

- t-Butyl Ester Group : Protects the carboxylic acid functionality until needed for further reactions.

This structure allows for versatile applications in modifying biomolecules, enhancing their solubility, stability, and targeting capabilities in biological systems.

The biological activity of this compound is primarily attributed to its ability to facilitate conjugation reactions . The amino group can react with:

- Carboxylic Acids : Forming amide bonds, which is crucial for creating drug conjugates.

- Activated Esters (e.g., NHS esters) : Allowing for efficient coupling with various biomolecules.

The t-butyl protecting group can be cleaved under acidic conditions, releasing the carboxylic acid for further reactions, thereby enabling controlled modification of biomolecules.

Drug Delivery Systems

This compound plays a pivotal role in developing advanced drug delivery systems. Its hydrophilic PEG component enhances the solubility and circulation time of drugs in vivo, which is essential for effective therapeutic outcomes. Studies indicate that drugs conjugated with PEG exhibit reduced immunogenicity and prolonged half-lives in systemic circulation .

Protein Modification

The compound can modify proteins by attaching various functionalities, such as:

- Fluorescent Labels : For tracking proteins in biological studies.

- Therapeutic Agents : Enhancing protein stability and reducing immunogenic responses.

These modifications can significantly impact the efficacy and safety profiles of therapeutic proteins.

Case Studies and Research Findings

-

Transfection Efficiency Study :

Research involving PEGylated compounds demonstrated improved transfection efficiencies in cell lines such as HEK-293 and A549. The study showed that PEGylated formulations could achieve over 66% transfection efficiency compared to traditional methods . -

Cellular Interaction Studies :

Interaction studies revealed that this compound could effectively form stable conjugates with various biomolecules. This property was assessed through reaction kinetics and specificity tests, indicating its potential in targeted delivery systems. -

Biochemical Analysis :

The compound's reactivity with enzymes such as esterases was analyzed, showing that it could hydrolyze the t-butyl ester group to release the active carboxylic acid. This reaction is crucial for subsequent biochemical interactions and modifications .

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C25H51NO11 |

| Molecular Weight | 541.7 g/mol |

| Purity | ≥98% |

| Storage Conditions | -20°C |

| Functional Groups | Amine, t-butyl ester |

| CAS Number | 1818294-44-8 |

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVFMACVSAAZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

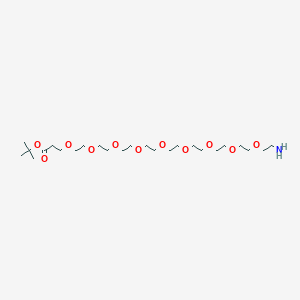

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。